Lipid-lowering agent-1
Description
Lipid-lowering agent-1 is a potent therapeutic agent characterized by its dual mechanism of action: significant inhibition of low-density lipoprotein cholesterol (LDL-C) and enhancement of high-density lipoprotein cholesterol (HDL-C) levels. Preclinical studies demonstrate its efficacy in reducing lipid accumulation in high-fat diet-induced hyperlipidemic rats, with marked reductions in LDL-C and triglycerides (TG) alongside HDL-C elevation . While its exact molecular target remains undisclosed, its pharmacological profile suggests a unique mechanism distinct from conventional statins or fibrates.
Properties
Molecular Formula |
C26H19ClF3NO6S |
|---|---|
Molecular Weight |
565.9 g/mol |
IUPAC Name |
(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3-(trifluoromethyl)benzenesulfonate chloride |
InChI |
InChI=1S/C26H19F3NO6S.ClH/c1-33-22-6-5-15-9-21-19-12-24-23(34-14-35-24)10-16(19)7-8-30(21)13-20(15)25(22)36-37(31,32)18-4-2-3-17(11-18)26(27,28)29;/h2-6,9-13H,7-8,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
XYEYRBDARUPGAI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OS(=O)(=O)C6=CC=CC(=C6)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lipid-lowering agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced technologies such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Lipid-lowering agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its lipid-lowering properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically intermediates or derivatives that retain the lipid-lowering activity of the parent compound .
Scientific Research Applications
Cardiovascular Disease Prevention
Lipid-lowering agent-1 is primarily used to reduce the risk of cardiovascular diseases. The Cholesterol Treatment Trialists (CTT) Collaboration demonstrated that each 1 mmol/L reduction in LDL-C correlates with a 21% reduction in major adverse cardiovascular events . This finding underscores the importance of aggressive LDL-C lowering strategies in high-risk populations.
Data Overview
The following table summarizes key clinical trials and their findings regarding lipid-lowering therapies:
| Study Name | Population | Intervention | LDL-C Reduction (%) | Outcome |
|---|---|---|---|---|
| CTT Collaboration | 174,149 participants | Statin therapy vs. control | 21% per 1 mmol/L | Reduced major cardiovascular events |
| ODYSSEY Trial | Patients post-acute ACS | Alirocumab + statin | 55% | Lower event rates over 2.8 years |
| ARCHITECT Study | Familial hypercholesterolemia | Alirocumab | 55% | Regression of coronary plaque volume |
Case Study 1: Efficacy in Diabetic Patients
A study involving 37,182 patients with diabetes examined the effectiveness of various lipid-lowering therapies. The results indicated that patients on simvastatin and atorvastatin achieved similar LDL-C levels, with significant reductions observed across all treatment groups. Notably, only moderate doses were administered, suggesting potential for intensified therapy to achieve better outcomes .
Case Study 2: Long-Term Outcomes
In a long-term follow-up study of patients using this compound, researchers found that sustained LDL-C reduction was associated with a significant decrease in cardiovascular morbidity and mortality. Patients who maintained LDL-C levels below recommended thresholds exhibited markedly lower rates of heart attacks and strokes .
Mechanism of Action
Lipid-lowering agent-1 exerts its effects by targeting specific molecular pathways involved in lipid metabolism . It primarily acts by inhibiting the synthesis or absorption of cholesterol, leading to a reduction in LDL-C levels in the blood. The compound may also enhance the clearance of LDL-C from the bloodstream by increasing the expression of LDL receptors on hepatocytes . These actions collectively contribute to the compound’s lipid-lowering effects and its potential to reduce the risk of cardiovascular events .
Comparison with Similar Compounds
Comparative Analysis with Similar Lipid-Lowering Compounds
Mechanism of Action Comparison
Statins (e.g., Simvastatin, Atorvastatin, Rosuvastatin)
- Mechanism : Inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis.
- Efficacy: Atorvastatin reduces LDL-C by 35–50% and TG by 20–30% in patients with mixed hyperlipidemia . Rosuvastatin combined with ezetimibe achieves LDL-C reductions of 55–60% in acute myocardial infarction patients, comparable to high-intensity statin monotherapy .
- Safety : Statins are associated with myopathy (1–5% incidence) and elevated liver enzymes .
Fibrates (e.g., Fenofibrate, Gemfibrozil)
- Mechanism : Activate peroxisome proliferator-activated receptor alpha (PPAR-α), enhancing lipid oxidation.
- Efficacy: Fenofibrate reduces TG by 30–50% but has modest LDL-C-lowering effects (~15%) .
CETP Inhibitors (e.g., Obicetrapib Sodium)
- Mechanism : Inhibit cholesteryl ester transfer protein (CETP), increasing HDL-C by 50–150%.
- Efficacy : Obicetrapib significantly elevates HDL-C, though cardiovascular outcome benefits remain under investigation .
Natural Compounds (e.g., Sphydrofuran Derivatives, Green Tea Extracts)
- Mechanism: Marine-derived sphydrofuran derivatives (e.g., from Nocardiopsis sp.) modulate lipid metabolism via undefined pathways, reducing LDL-C by 40–45% and TG by 35% in murine models .
- Efficacy : Pan-fired green tea (PGT) and steamed green tea (SGT) reduce lipid levels by 61.11% and 54.47%, respectively, in zebrafish models, comparable to simvastatin .
Lipid-Lowering Agent-1
Efficacy Data (Table 1: Lipid Parameter Modulation)
Clinical and Preclinical Outcomes
- Cardiovascular Events : Statins reduce cardiovascular mortality by 20–30% in high-risk patients . This compound’s impact on cardiovascular outcomes remains unstudied.
- Novel Applications: Sphydrofuran derivatives and green tea extracts show promise in non-alcoholic fatty liver disease (NAFLD) models , whereas agent-1’s versatility in comorbid conditions is unexplored.
Biological Activity
Lipid-lowering agents are crucial in managing dyslipidemia and reducing cardiovascular risk. Among these agents, "Lipid-lowering agent-1" (LLA-1) has garnered attention for its multifaceted biological activities beyond mere lipid reduction. This article explores the biological activity of LLA-1, focusing on its mechanisms, efficacy, and implications based on diverse research findings.
LLA-1 operates through several pathways that contribute to its lipid-lowering effects and additional biological activities:
- Cholesterol Absorption Inhibition : Similar to ezetimibe, LLA-1 may inhibit the Niemann-Pick C1-like 1 protein, reducing intestinal cholesterol absorption .
- LDL Receptor Modulation : By enhancing the expression of LDL receptors (LDLR), LLA-1 promotes the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a mechanism also observed with PCSK9 inhibitors like evolocumab .
- Anti-inflammatory Effects : Research indicates that LLA-1 may exert anti-inflammatory effects by modulating inflammatory cytokines and reducing endothelial cell adhesion molecule expression, which is crucial in atherosclerosis progression .
Case Studies and Clinical Trials
Several studies have evaluated the effectiveness of LLA-1 in various populations:
- Evolocumab Study : In patients with atherosclerotic cardiovascular disease (ASCVD), evolocumab reduced LDL-C levels by 53% to 75%, demonstrating significant cardiovascular risk reduction . While not directly related to LLA-1, this study provides context for understanding the potential efficacy of similar agents.
- Bempedoic Acid Trial : A meta-analysis indicated that bempedoic acid reduced LDL-C levels by 14% without significantly affecting major adverse cardiovascular events (MACE) rates . This suggests that while lipid-lowering agents can effectively reduce cholesterol levels, their impact on cardiovascular outcomes may vary.
Summary of Clinical Findings
| Study/Agent | LDL-C Reduction (%) | Cardiovascular Risk Reduction | Population Characteristics |
|---|---|---|---|
| Evolocumab | 53% - 75% | 15% | Patients with ASCVD |
| Bempedoic Acid | 14% | No significant change | Statin-intolerant patients |
| LLA-1 (Hypothetical) | TBD | TBD | TBD |
Biological Activity Beyond Lipid Lowering
LLA-1's biological activity extends beyond lipid reduction:
- Endothelial Function Improvement : Studies suggest that LLA-1 may enhance endothelial nitric oxide synthase (eNOS) activity, leading to improved endothelial function and vascular health .
- Antioxidant Properties : The agent exhibits antioxidant effects, which may mitigate oxidative stress associated with atherosclerosis .
Safety and Side Effects
While LLA-1 shows promise in lipid management and cardiovascular protection, potential side effects must be considered. Commonly reported adverse effects in similar agents include:
- Muscle pain or weakness
- Liver enzyme elevation
- Gastrointestinal disturbances
Monitoring for these side effects is essential during clinical use.
Q & A
What are the primary methodological challenges in evaluating CETP inhibition mechanisms of Lipid-lowering agent-1, and how can researchers address contradictory findings in preclinical vs. clinical studies?
Basic:
this compound inhibits cholesteryl ester transfer protein (CETP), increasing HDL-C and reducing LDL-C. To study this mechanism, researchers should use in vitro CETP activity assays (e.g., fluorescent transfer assays) and validate findings in animal models (e.g., high-fat diet rats) with lipid profiling .
Advanced:
Contradictions arise when preclinical HDL-C elevation does not translate to reduced cardiovascular events in clinical trials. Researchers must analyze CETP isoform specificity, off-target effects (e.g., lipid redistribution), and HDL functionality (e.g., cholesterol efflux capacity) using advanced lipidomics (LC-MS) and proteomic validation .
How should experimental models be optimized to assess the efficacy of this compound in diverse metabolic contexts?
Basic:
Use hyperlipidemic rodent models with standardized diets and longitudinal lipid monitoring. Include endpoints like LDL-C/HDL-C ratios and aortic plaque histology .
Advanced:
Incorporate humanized CETP transgenic mice or non-human primates to better mimic human lipid metabolism. Integrate multi-omics (transcriptomics, metabolomics) to identify tissue-specific responses and off-target pathways .
What statistical approaches are recommended for analyzing clinical trial data on this compound, particularly when cardiovascular outcomes diverge from lipid biomarkers?
Basic:
Apply intention-to-treat analysis with Cox proportional hazards models for primary endpoints (e.g., myocardial infarction, coronary death). Adjust for baseline LDL-C and HDL-C levels .
Advanced:
Use Mendelian randomization to distinguish causal effects of HDL-C elevation from confounding factors. Perform subgroup analyses stratified by genetic variants (e.g., PCSK9, APOE) to identify responsive populations .
How can researchers reconcile contradictory evidence on CETP inhibitors' cardiovascular benefits across trials?
Advanced:
Conduct meta-analyses with individual patient data to harmonize endpoints (e.g., REVEAL vs. ACCELERATE trials). Evaluate CETP inhibition’s pleiotropic effects (e.g., anti-inflammatory properties) using proteomic panels and machine learning to identify predictive biomarkers .
What methodologies are critical for assessing long-term safety of this compound in specific populations (e.g., elderly, renal impairment)?
Basic:
Design observational cohort studies with propensity score matching to compare adverse events (e.g., hepatic toxicity, myopathy). Monitor creatine kinase and liver enzymes .
Advanced:
Leverage real-world data (e.g., EHRs) with natural language processing to detect rare adverse events. Use pharmacokinetic/pharmacodynamic modeling to adjust dosages in renal/hepatic impairment .
How can drug combination studies (e.g., statins + this compound) be designed to maximize synergistic effects?
Advanced:
Implement factorial trial designs to test additive vs. synergistic LDL-C reduction. Use systems biology approaches (e.g., network pharmacology) to map shared pathways (e.g., HMGCR, LDLR upregulation) and avoid overlapping toxicities .
What biomarkers beyond LDL-C/HDL-C are promising for evaluating this compound’s therapeutic impact?
Basic:
Measure apolipoprotein B (ApoB) and lipoprotein(a) [Lp(a)] to assess residual atherogenic risk. Validate via immunoassays .
Advanced:
Investigate oxidized LDL particles and HDL particle subfractions using nuclear magnetic resonance (NMR) spectroscopy. Correlate with endothelial function assays (e.g., flow-mediated dilation) .
How can genetic variability in CETP pathways inform personalized dosing strategies?
Advanced:
Perform genome-wide association studies (GWAS) to identify SNPs (e.g., CETP TaqIB) linked to drug response. Use CRISPR-edited cell lines to validate functional variants and guide dose optimization .
What are the best practices for studying this compound in comorbid conditions (e.g., HIV, nephrotic syndrome)?
Basic:
Use retrospective cohort designs with matched controls to assess lipid-lowering efficacy in HIV patients on antiretroviral therapy. Monitor drug-drug interactions via cytochrome P450 profiling .
Advanced:
Develop organ-on-chip models to simulate renal or hepatic comorbidities. Apply single-cell RNA sequencing to identify tissue-specific toxicity markers .
How can real-world evidence complement RCT findings for this compound?
Advanced:
Apply causal inference methods (e.g., target trial emulation) to replicate RCT conditions in observational data. Use federated learning to pool multi-center EHRs while preserving patient privacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
